molecular formula C11H10N2O B6613230 N-(quinolin-8-yl)acetamide CAS No. 33757-42-5

N-(quinolin-8-yl)acetamide

Cat. No.: B6613230
CAS No.: 33757-42-5
M. Wt: 186.21 g/mol
InChI Key: YBWWRMMAWZGAPQ-UHFFFAOYSA-N
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Description

N-(Quinolin-8-yl)acetamide is a heterocyclic compound featuring a quinoline backbone substituted with an acetamide group at the 8-position. Its synthesis typically involves coupling reactions, such as the Sonogashira-Hagihara cross-coupling, to form organoboron polymers or via direct amidation of 8-aminoquinoline derivatives . Key physicochemical properties include:

  • Molecular weight: 187.23 g/mol (ESI-MS(+)) .
  • IR peaks: 3286 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch) .
  • Melting point: 76–78°C .

This compound is widely used as a bidentate ligand in organoboron chemistry, enabling the synthesis of luminescent polymers with quantum yields up to 0.53 . It also serves as a precursor for fluorescent sensors and bioactive molecules .

Properties

IUPAC Name

N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWWRMMAWZGAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20876289
Record name 8-ACETYLAMINOQUINOLINE
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Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33757-42-5
Record name N-8-Quinolinylacetamide
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Record name 8-Acetylaminoquinoline
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Record name 33757-42-5
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Record name 8-Acetylaminoquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(quinolin-8-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 8-aminoquinoline with acetic anhydride or acetyl chloride under basic conditions. This reaction typically proceeds smoothly at room temperature, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Catalysts and solvents are carefully selected to ensure the reaction proceeds efficiently, and purification steps are streamlined to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-8-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds. These products have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

1.1 Neurodegenerative Disease Treatment

N-(quinolin-8-yl)acetamide derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Research indicates that these compounds can act as multi-target directed ligands (MTDLs), combining metal-chelating properties with antioxidant activities. For instance, a study synthesized several 8-aminoquinoline derivatives linked to natural antioxidant acids like lipoic and caffeic acids. These compounds demonstrated significant copper-chelating abilities and reactive oxygen species (ROS) scavenging activities, suggesting their potential as therapeutic agents against neurodegeneration .

1.2 Antimycobacterial Activity

Recent studies have shown that this compound exhibits promising antimycobacterial properties. Specifically, synthesized compounds based on this structure displayed effective anti-tuberculosis activity with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL . This highlights the compound's potential in developing new treatments for resistant strains of Mycobacterium tuberculosis.

Sensor Technology

2.1 Fluorescent Probes for Metal Ion Detection

This compound derivatives have been utilized as fluorescent chemosensors for detecting metal ions, particularly zinc ions (Zn²⁺). The incorporation of carboxamide groups into the 8-aminoquinoline structure has enhanced the water solubility and cell membrane permeability of these compounds, making them suitable for biological applications . A systematic review highlighted various fluorescent sensor designs based on these derivatives, demonstrating their effectiveness in environmental and biological contexts.

Table 1: Summary of Fluorescent Probes Based on this compound Derivatives

YearAnalyteBinding ModeSensing MechanismDetection Limits
2015Zn²⁺Lower rim amide-linked 8-amino quinolineAbsorption and ESI MS SpectraNot specified
2016CEAAptamer conjugated to modified UCPSFRET0.8 pg/mL
2021Zn²⁺Amidoquinoline as recognition elementInternal charge transfer (ICT)Not specified

Materials Science

3.1 Organoboron Compounds

This compound has been involved in the synthesis of organoboron compounds, which are significant in bioimaging and organic light-emitting diodes (OLEDs). These compounds demonstrate favorable fluorescence properties and have been characterized for their potential applications in functional polymers and photocatalysts . The ability to form stable complexes with various metal ions further enhances their utility in materials science.

Case Studies

Case Study 1: Neuroprotective Properties

A study evaluated the neuroprotective effects of novel 8-aminoquinoline derivatives against oxidative stress-induced damage in cellular models. The compounds were shown to significantly reduce ROS levels and improve cell viability under oxidative stress conditions, indicating their potential application as neuroprotective agents .

Case Study 2: Zinc Sensing Applications

Another research effort focused on developing a series of fluorescent probes based on this compound derivatives for real-time detection of Zn²⁺ ions in living cells. The probes exhibited high selectivity and sensitivity, allowing for effective monitoring of zinc levels within biological systems .

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting the activity of enzymes involved in DNA replication and transcription. Additionally, the compound can chelate metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

The following compounds share the quinolin-8-yl backbone but differ in substituents, leading to distinct properties:

Compound Name Substituents Yield (%) Molecular Weight (g/mol) Key Applications References
N-(Quinolin-8-yl)acetamide Acetamide 32–79 187.23 Organoboron polymers, sensors
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide Trifluoromethyl-acetamide 34–53 275.24* Drug candidates, medicinal chemistry
N-Methylquinoline-8-sulfonamide Methylsulfonamide 43 223.15 Zinc protease inhibition
2-Bromo-N-(quinolin-8-yl)acetamide Bromo-acetamide 91 269.13 Proteasomal degradation inhibitors
N-(5-Amino-6-methylsulfanylquinolin-8-yl)acetamide Amino, methylthio groups N/A 247.32 Medicinal chemistry research

*Calculated based on molecular formula.

Key Findings:
  • Trifluorinated derivatives (e.g., 2,2,2-trifluoro-N-(quinolin-8-yl)acetamide) exhibit enhanced electronic properties due to the electron-withdrawing CF₃ group, making them suitable for drug development .
  • Bromo-substituted analogs (e.g., 2-Bromo-N-(quinolin-8-yl)acetamide) show high cytotoxicity (91% yield) and are potent inhibitors of thymidylate synthase, a cancer target .
  • Sulfonamide derivatives (e.g., N-Methylquinoline-8-sulfonamide) demonstrate selective binding to zinc proteases, with applications in enzyme inhibition studies .
Luminescent Materials

This compound-based organoboron polymers achieve quantum yields of 0.53, outperforming non-fluorinated analogs. The introduction of electron-withdrawing groups (e.g., CF₃) further enhances luminescence efficiency .

Fluorescent Sensors

N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL) acts as a Cd²⁺-selective sensor with a 1:1 binding stoichiometry. Unlike Zn²⁺, which induces internal charge transfer (ICT), Cd²⁺ triggers photoinduced electron transfer (PET), enabling selective detection .

Biological Activity

N-(quinolin-8-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is derived from quinoline, a bicyclic aromatic compound known for its pharmacological significance. The structural formula can be represented as follows:

N quinolin 8 yl acetamideC10H10N2O\text{N quinolin 8 yl acetamide}\quad \text{C}_{10}\text{H}_{10}\text{N}_2\text{O}

The presence of the quinoline moiety contributes to its biological activity by facilitating interactions with various biological targets.

1. Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For example, a series of synthesized compounds based on this scaffold showed potent inhibition against lung (A549) and breast (MCF-7) cancer cell lines. The following table summarizes the efficacy of selected derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
2-morpholino-N-(quinolin-8-yl)acetamideA54915.2Induction of apoptosis
2-di-n-propylamino-N-(quinolin-8-yl)acetamideMCF-712.5Inhibition of cell proliferation
2-di-n-butylamino-N-(quinolin-8-yl)acetamideA54910.3Cell cycle arrest

These compounds were noted for their ability to induce apoptosis in cancer cells, suggesting their potential as lead compounds for further development in cancer therapy .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro assays indicated that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table outlines the minimum inhibitory concentrations (MICs) observed:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results highlight the compound's potential as an antimicrobial agent, particularly in the treatment of infections caused by resistant strains .

3. Antioxidant Activity

This compound has shown promising antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. In studies assessing its ability to scavenge free radicals, it demonstrated significant ROS-scavenging activity comparable to established antioxidants:

CompoundDPPH Scavenging Activity (%)
This compound85
Ascorbic Acid90

This antioxidant capability is attributed to its ability to chelate metal ions and neutralize reactive oxygen species, which may have implications for neuroprotection and other oxidative stress-related conditions .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study published in Scientific Reports, researchers evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The study found that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The findings suggest that modifications to the quinoline structure can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant bacteria. The results indicated that certain derivatives exhibited lower MIC values than standard antibiotics, suggesting their potential role in combating resistant infections .

Q & A

Q. What are the common synthetic routes for preparing N-(quinolin-8-yl)acetamide and its derivatives?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 8-aminoquinoline with bromoacetyl bromide in the presence of a base like triethylamine yields 2-bromo-N-(quinolin-8-yl)acetamide . Further derivatization can involve azide substitution (e.g., replacing bromine with azide using sodium azide in DMSO) . Alternative methods include refluxing 8-aminoquinoline with acetic anhydride or acyl chlorides . Key characterization techniques include 1H NMR^1 \text{H NMR} (e.g., δ 10.74 ppm for the amide proton) and ESI-MS for molecular weight confirmation .

Q. How is the structural conformation of this compound validated in coordination complexes?

X-ray crystallography is critical for validating structural conformations. For instance, in organoboron polymers, the bidentate ligand behavior of this compound is confirmed by analyzing bond lengths and angles between the amide group and boron atoms . Dihedral angles between the quinoline ring and coordinating moieties (e.g., benzene rings) are also measured to assess steric effects .

Advanced Research Questions

Q. How does the π-conjugation of this compound influence the fluorescent properties of organoboron polymers?

The π-conjugated linker in polymers synthesized using this compound significantly enhances fluorescent quantum efficiency. For example, polymers with triphenylboron show a 43–53% increase in quantum yield due to extended conjugation and energy transfer between the quinoline moiety and boron center . Methodologically, UV-Vis spectroscopy and time-resolved fluorescence decay assays are used to quantify these effects .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in cytotoxicity or apoptosis induction (e.g., in lung cancer studies) are addressed by:

  • Dose-response profiling : Testing compounds across a wide concentration range to identify non-linear effects .
  • Mechanistic validation : Using flow cytometry to confirm apoptosis (via Annexin V/PI staining) and Western blotting to assess protein markers (e.g., Bcl-2, caspase-3) .
  • Computational modeling : Docking studies to verify ligand-receptor interactions (e.g., with glyoxalase 1 or DNA) .

Q. How can reaction conditions be optimized for synthesizing this compound-based copper(II) complexes with enhanced bioactivity?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve metal-ligand coordination .
  • Stoichiometric control : A 1:2 metal-to-ligand ratio maximizes complex stability .
  • pH modulation : Neutral to slightly basic conditions (pH 7–8) prevent ligand protonation .
  • Purification : Silica gel chromatography with dichloromethane/methanol gradients isolates high-purity complexes .

Q. What analytical methods are used to resolve spectral overlaps in NMR characterization of this compound derivatives?

Advanced NMR techniques include:

  • 1H-1H COSY^1 \text{H-}^1 \text{H COSY} : Resolves coupling between adjacent protons in the quinoline ring .
  • 13C DEPT^13 \text{C DEPT} : Assigns carbon types (e.g., differentiating amide carbonyls from aromatic carbons) .
  • HSQC/HMBC : Correlates 1H^1 \text{H} and 13C^13 \text{C} signals to confirm substituent positions .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions for halogenated intermediates to avoid hydrolysis .
  • Characterization : Combine HRMS and elemental analysis for purity validation .
  • Biological Testing : Include positive controls (e.g., cisplatin for cytotoxicity assays) and replicate experiments ≥3 times .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.